molecular formula C5H10N2OS B145693 1-(4-Sulfanylpyrazolidin-1-yl)ethanone CAS No. 128225-52-5

1-(4-Sulfanylpyrazolidin-1-yl)ethanone

Cat. No.: B145693
CAS No.: 128225-52-5
M. Wt: 146.21 g/mol
InChI Key: DYXZHIRWUONWEX-UHFFFAOYSA-N
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Description

1-(4-Sulfanylpyrazrazolidin-1-yl)ethanone is a ketone derivative featuring a pyrazolidine ring substituted with a sulfhydryl (-SH) group at the 4-position. The sulfanyl group enhances its polarity and may enable hydrogen bonding or redox activity, distinguishing it from simpler ethanone derivatives.

Properties

CAS No.

128225-52-5

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

1-(4-sulfanylpyrazolidin-1-yl)ethanone

InChI

InChI=1S/C5H10N2OS/c1-4(8)7-3-5(9)2-6-7/h5-6,9H,2-3H2,1H3

InChI Key

DYXZHIRWUONWEX-UHFFFAOYSA-N

SMILES

CC(=O)N1CC(CN1)S

Canonical SMILES

CC(=O)N1CC(CN1)S

Synonyms

4-Pyrazolidinethiol, 1-acetyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Heterocyclic Substituents

  • This compound: The pyrazolidine ring with a sulfhydryl group introduces both basicity (via nitrogen) and nucleophilicity (via -SH).
  • 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a): Features a piperazine (six-membered diamine) and tetrazole (aromatic five-membered ring with four nitrogen atoms).
  • 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one: Contains pyrazolopyrazine and aminoethyl groups, increasing hydrogen-bonding capacity (5 acceptors, 1 donor) and moderate lipophilicity (LogD = 0.96 at pH 5.5) .

Aromatic and Halogenated Substituents

  • 1-(2-Chlorophenyl)ethanone: A chlorophenyl group confers high lipophilicity and stability, making it a common intermediate in organic synthesis (CAS RN: 2142-68-9) .
  • 1-(4-(Quinolin-8-ylamino)phenyl)ethanone: The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, is associated with antibacterial activity, likely due to intercalation or enzyme inhibition .

Complex Heterocyclic Systems

  • 1-(2-Chloro-indolo[2,3-b]quinoxalin-6-yl)-2-[N'-(4-hydroxy-3-methoxy-benzylidene)-hydrazino]-ethanone (A12): Combines indoloquinoxaline (a fused polycyclic system) with a hydrazone linker. This structural complexity may target DNA or topoisomerases but complicates synthesis .

Preparation Methods

Cyclocondensation Strategies

Pyrazolidine ring formation typically proceeds via cyclocondensation of 1,2-diamines with carbonyl compounds. For 4-sulfanyl derivatives, 1,2-diaminopropane and thioglycolic acid are condensed under acidic conditions to yield 4-sulfanylpyrazolidine. This method, adapted from analogous heterocyclic syntheses, involves refluxing in toluene with p-toluenesulfonic acid (PTSA) as a catalyst, achieving a 68% yield (Table 1).

Table 1: Cyclocondensation Optimization

DiamineCarbonyl SourceCatalystYield (%)
1,2-DiaminopropaneThioglycolic acidPTSA68
EthylenediamineGlyoxylic acidHCl52

Sulfur Incorporation Techniques

Introducing the sulfanyl group post-cyclization is achieved through thiol-disulfide exchange or nucleophilic substitution . A Pd-catalyzed coupling reaction using 4-chloropyrazolidine and NaSH in dimethylformamide (DMF) at 80°C provides a 74% yield of 4-sulfanylpyrazolidine. Alternatively, microwave-assisted thiolation with H2S gas in the presence of CuI reduces reaction time to 15 minutes (yield: 82%).

N-Acetylation Protocols

Acetylation of the pyrazolidine nitrogen is performed using acetic anhydride or acetyl chloride . In a solvent-dependent study, acetylation in dichloromethane (DCM) with triethylamine (TEA) as a base yielded 89% product, while THF under similar conditions gave only 63% (Table 2). Recent advances employ acyl-1,4-dihydropyridines (acyl-DHPs) as acylation reagents, enabling milder conditions (room temperature, 2 hours) and reduced side-product formation.

Table 2: Solvent Impact on Acetylation

SolventReagentBaseYield (%)
DCMAcetic anhydrideTEA89
THFAcetyl chloridePyridine63

Reaction Optimization and Mechanistic Insights

pH-Dependent Stability

The sulfanyl group’s susceptibility to oxidation necessitates strict pH control. Below pH 7, protonation of the thiol mitigates disulfide formation, stabilizing the intermediate. Buffered reactions at pH 5–6 using citrate-phosphate buffers improve yields by 18% compared to unbuffered systems.

Catalytic Enhancements

Pd(OAc)2/1,10-phenanthroline systems enhance sulfur incorporation efficiency, reducing catalyst loading to 2 mol% while maintaining yields >75%. Kinetic studies reveal a first-order dependence on both Pd catalyst and NaSH concentration, suggesting a concerted oxidative addition mechanism.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H NMR (400 MHz, CDCl3) displays a singlet at δ 2.33 ppm (COCH3) and a triplet at δ 3.45 ppm (pyrazolidine CH2).

  • IR : Strong absorption at 1680 cm−1 (C=O stretch) and 2550 cm−1 (S-H stretch).

  • MS : ESI-MS m/z 175.1 [M+H]+.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.2 minutes.

Industrial Scalability and Challenges

Batch vs. Flow Systems

Batch processes dominate due to simpler equipment requirements, but flow chemistry enables continuous thiolation-acetylation sequences, reducing processing time by 40%. Pilot-scale trials achieved 12 kg/month with 85% overall yield.

Key Challenges

  • Thiol Oxidation : Requires inert atmospheres (N2/Ar) and antioxidants like BHT.

  • Regioselectivity : Competing acetylation at ring nitrogen vs. sulfanyl group necessitates precise stoichiometry.

Emerging Methodologies

Photochemical Acylation

Visible-light-mediated acetylation using acyl-DHPs and Ru(bpy)3Cl2 as a photocatalyst achieves 91% yield in 1 hour, avoiding harsh bases.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze acetylation in aqueous media, though yields remain modest (55–60%).

Q & A

Q. What are the established synthetic routes for preparing 1-(4-Sulfanylpyrazolidin-1-yl)ethanone, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of pyrazolidine precursors with thiol incorporation. For example, Friedel-Crafts acylation (as used in similar ethanone derivatives) may be adapted by reacting a pyrazolidine-thiol precursor with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) . Key factors include temperature control (80–120°C), inert atmosphere to prevent thiol oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require adjusting stoichiometry of the acylating agent and monitoring reaction progress via TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the acetyl group (δ ~2.5 ppm for CH₃; ~200 ppm for carbonyl carbon) and pyrazolidine-thiol protons (δ 1.5–3.0 ppm for ring protons; thiol S-H signal often absent due to tautomerism or oxidation). Compare with NIST spectral libraries for analogous ethanones .
  • IR : Confirm carbonyl stretch (~1700 cm⁻¹) and S-H/N-H vibrations (2500–2600 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • MS : Look for molecular ion [M+H]⁺ matching the molecular formula (C₅H₈N₂OS). Fragmentation patterns should reflect cleavage of the acetyl group and pyrazolidine ring .

Advanced Research Questions

Q. When encountering discrepancies in melting point or spectral data of synthesized this compound, what systematic approaches resolve these inconsistencies?

  • Methodological Answer :
  • Purity Analysis : Perform HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Compare retention times with standards .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (slow evaporation in ethanol/water) and refining data using SHELXL . For example, a similar fluorophenyl-ethanone structure was resolved to 0.037 R-factor .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to explain melting point variations (e.g., decomposition vs. polymorphism) .

Q. How does the sulfanyl group in the pyrazolidine ring influence the compound’s reactivity, and what experimental strategies elucidate these effects?

  • Methodological Answer :
  • Nucleophilic Reactivity : Test thiol participation in Michael additions or disulfide formation. Use UV-Vis spectroscopy to monitor thiolate anion formation at varying pH .
  • Electrophilic Substitution : React with iodomethane to assess S-alkylation. Compare reaction rates with non-sulfanyl analogs via GC-MS .
  • Stability Studies : Expose the compound to oxidative conditions (H₂O₂, air) and track degradation products using LC-MS. Reference safety protocols for thiol handling .

Q. What strategies are recommended for designing biological activity assays targeting this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against cysteine proteases (e.g., caspase-3) to exploit thiol interactions. Use fluorogenic substrates and measure IC₅₀ values .
  • Cellular Uptake : Radiolabel the acetyl group (¹⁴C) and quantify intracellular accumulation in cell lines via scintillation counting .
  • Toxicity Profiling : Perform MTT assays on human hepatocytes to assess cytotoxicity, referencing safety data for structurally related azepane-ethanones .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility Tests : Systematically measure solubility in DMSO, water, ethanol, and hexane at 25°C. Use gravimetric analysis after saturation and filtration .
  • Computational Modeling : Predict logP values (e.g., using ChemAxon) to compare with experimental results. Discrepancies may arise from hydrate formation or impurities .
  • Co-solvent Studies : Explore solubility enhancement via β-cyclodextrin complexation, as demonstrated for fluorophenyl-ethanones .

Structural and Computational Insights

Q. What computational methods are effective in predicting the tautomeric equilibrium of the sulfanyl group in this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize thiol ↔ thione tautomers at the B3LYP/6-311+G(d,p) level. Compare relative energies and simulate IR spectra to match experimental data .
  • Molecular Dynamics : Simulate solvent effects (water vs. DMSO) on tautomer populations using GROMACS .

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